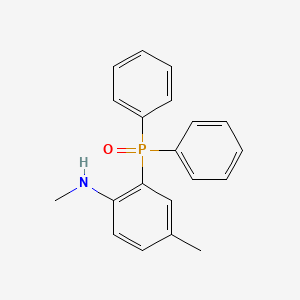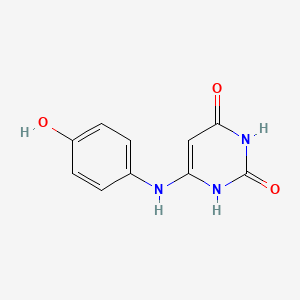![molecular formula C33H46N2 B14477039 4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-18-0](/img/structure/B14477039.png)
4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C33H46N2. This compound is characterized by the presence of a decylphenyl group attached to a methylene bridge, which is further connected to two N,N-dimethylaniline groups. It is primarily used as an intermediate in the synthesis of dyes and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4-decylbenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the decylphenyl and dimethylaniline groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the methylene bridge, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
科学研究应用
4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with various molecular targets. The methylene bridge and aromatic rings allow it to participate in a range of chemical reactions, influencing the activity of enzymes and other biological molecules. The exact mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
- **4,4’-Methylenebis(N,N-diglycidylan
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the decylphenyl group.
属性
CAS 编号 |
65444-18-0 |
|---|---|
分子式 |
C33H46N2 |
分子量 |
470.7 g/mol |
IUPAC 名称 |
4-[(4-decylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C33H46N2/c1-6-7-8-9-10-11-12-13-14-27-15-17-28(18-16-27)33(29-19-23-31(24-20-29)34(2)3)30-21-25-32(26-22-30)35(4)5/h15-26,33H,6-14H2,1-5H3 |
InChI 键 |
JBUXXXUSZWIINS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


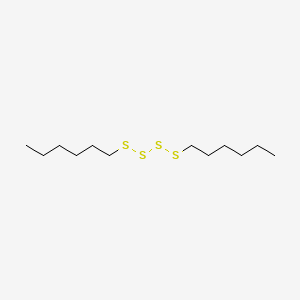
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
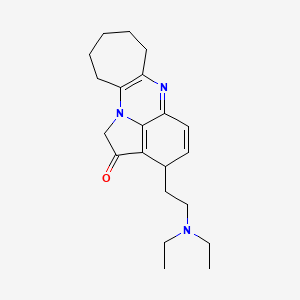
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
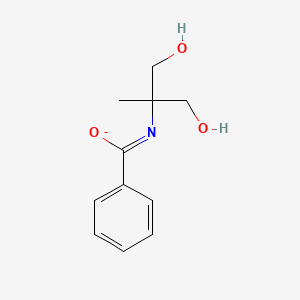
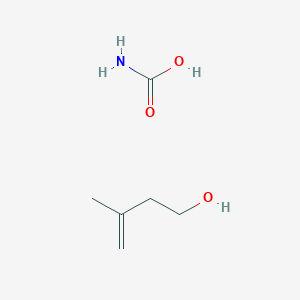
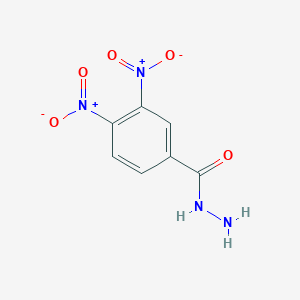

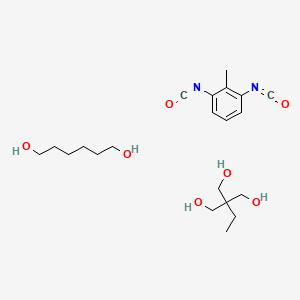
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
